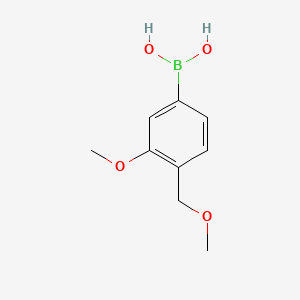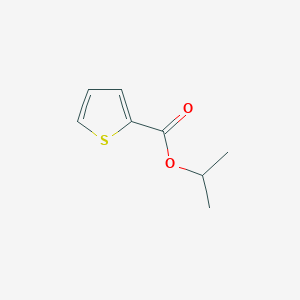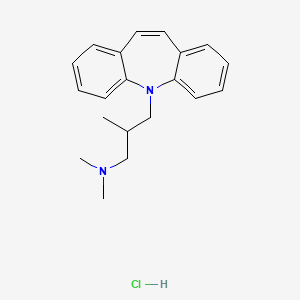
N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride is a tricyclic compound that belongs to the class of dibenzazepines. This compound is known for its significant pharmacological properties and is used in various therapeutic applications, particularly in the treatment of depression and other mood disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride typically involves the reaction of 5H-dibenz(b,f)azepine with appropriate alkylating agents. The process often includes the following steps:
Formation of the Dibenzazepine Core: The dibenzazepine core is synthesized through a series of cyclization reactions involving benzene derivatives and nitrogen-containing compounds.
Alkylation: The core structure is then alkylated using agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the trimethylamino group.
Formation of the Monohydrochloride Salt: The final step involves the conversion of the free base to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: N-oxides.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various pharmacologically active compounds.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Primarily used as an antidepressant and anxiolytic agent. It is also explored for its potential in treating neuropathic pain and other neurological disorders.
Industry: Utilized in the production of other dibenzazepine derivatives with diverse therapeutic applications.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression. The compound also interacts with various receptors in the brain, including adrenergic and serotonergic receptors, modulating their activity and contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Imipramine: Another tricyclic antidepressant with a similar structure but different pharmacological profile.
Desipramine: A metabolite of imipramine with more selective norepinephrine reuptake inhibition.
Trimipramine: A closely related compound with additional antihistaminic and sedative properties.
Uniqueness
N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride is unique due to its specific substitution pattern and the presence of the trimethylamino group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This makes it particularly effective in treating certain types of depression and anxiety disorders compared to other tricyclic antidepressants.
Propiedades
Número CAS |
1159-80-4 |
|---|---|
Fórmula molecular |
C20H25ClN2 |
Peso molecular |
328.9 g/mol |
Nombre IUPAC |
3-benzo[b][1]benzazepin-11-yl-N,N,2-trimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H24N2.ClH/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;/h4-13,16H,14-15H2,1-3H3;1H |
Clave InChI |
XDWNTULJQAJLQV-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C2=CC=CC=C2C=CC3=CC=CC=C31)CN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


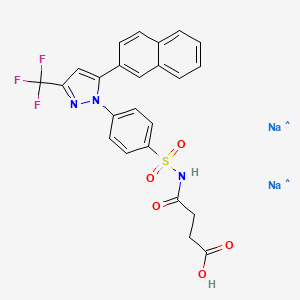
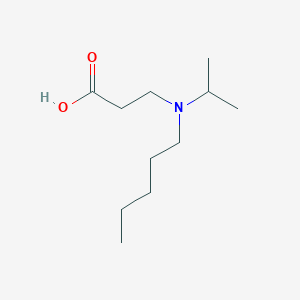

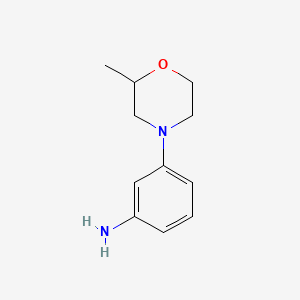
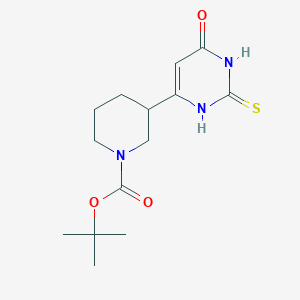
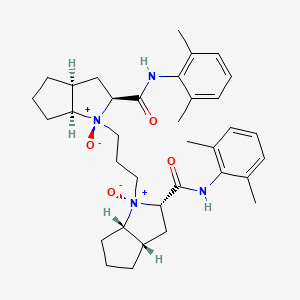
amine hydrochloride](/img/structure/B13450509.png)

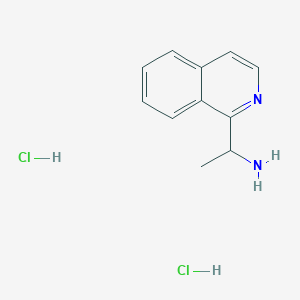
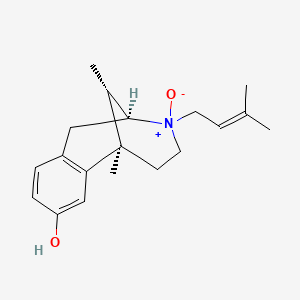
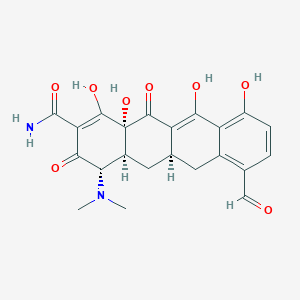
![(3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one](/img/structure/B13450574.png)
